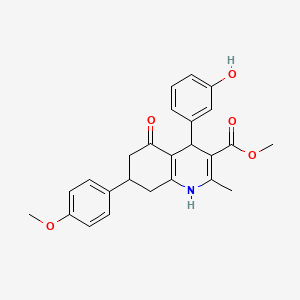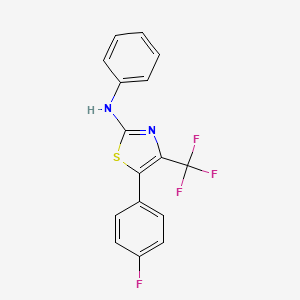acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
(3E)-N-(4-chloro-2-methylphenyl)-3-(2-{[(2-methoxy-5-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product.
-
Step 1: Preparation of 4-chloro-2-methylphenylamine
Reaction: Chlorination of 2-methylphenylamine
Conditions: Chlorine gas, solvent (e.g., dichloromethane), room temperature
-
Step 2: Preparation of 2-methoxy-5-methylphenyl isocyanate
Reaction: Reaction of 2-methoxy-5-methylphenylamine with phosgene
Conditions: Phosgene gas, solvent (e.g., toluene), low temperature
-
Step 3: Coupling Reaction
Reaction: Coupling of 4-chloro-2-methylphenylamine with 2-methoxy-5-methylphenyl isocyanate
Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., triethylamine), room temperature
-
Step 4: Final Coupling and Cyclization
Reaction: Coupling of the intermediate with formamide and subsequent cyclization
Conditions: Solvent (e.g., ethanol), heating
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines), under various solvents and temperatures.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Diagnostic Tools: Use in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Application in the synthesis of advanced materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its reactivity.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with its targets. These interactions can inhibit enzyme activity, alter protein conformation, or modulate receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-2-methylphenyl)-N’-phenylurea
- N-(2-methoxy-5-methylphenyl)-N’-phenylformamidine
- N-(4-chloro-2-methylphenyl)-N’-(2-methoxyphenyl)urea
Uniqueness
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule
Eigenschaften
Molekularformel |
C21H23ClN4O4 |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
N'-[(E)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxy-5-methylphenyl)oxamide |
InChI |
InChI=1S/C21H23ClN4O4/c1-12-5-8-18(30-4)17(9-12)24-20(28)21(29)26-25-14(3)11-19(27)23-16-7-6-15(22)10-13(16)2/h5-10H,11H2,1-4H3,(H,23,27)(H,24,28)(H,26,29)/b25-14+ |
InChI-Schlüssel |
YWTSXUBICMSEML-AFUMVMLFSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)

![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)
![6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B15010471.png)

![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)
![2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B15010482.png)
![naphtho[3,2,1-kl]thioxanthen-9(13bH)-one](/img/structure/B15010489.png)


![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)
![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B15010523.png)

![N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B15010545.png)
